molecular formula C15H21N3O3 B1467654 tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate CAS No. 1353506-00-9

tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate

Cat. No. B1467654
CAS RN: 1353506-00-9
M. Wt: 291.35 g/mol
InChI Key: CNOJMAHCRNVJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate (TBPC) is an organic compound belonging to the class of benzimidazoles. It is a white crystalline solid, soluble in polar organic solvents such as methanol and ethanol, and insoluble in water. TBPC is a versatile compound that has been used in a variety of scientific research applications, such as organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Evaluation of Novel Compounds

Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives were synthesized and evaluated for their pharmacological properties, showing significant anxiolytic and analgesic potentials. These compounds interact primarily with the benzodiazepine site of the GABAA receptor and the 5-HT2A receptor, suggesting their potential in treating anxiety and pain disorders (Maltsev et al., 2021).

Metabolic Pathways and Toxicity Studies

Research on the metabolism of thiabendazole and other thiazoles in mice has identified thioamides as ring cleavage products, providing insight into the metabolic pathways and potential toxicities associated with these compounds (Mizutani et al., 1994).

Prodrug Development and Evaluation

A study on the synthesis and evaluation of (2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for 3-hydroxy-alpha-methyltyrosine (methyldopa) explored these compounds as potential prodrugs, showing their ability to be converted to methyldopa and their effectiveness as oral antihypertensive agents in animal models (Saari et al., 1984).

Anthelmintic Applications

Parbendazole, a methyl-5(6)-butyl-2-benzimidazole-carbamate, was found to be highly effective against various parasitic infections in sheep in both laboratory and field trials, highlighting its potential as an anthelmintic agent (Lämmler et al., 1969).

Evaluation of Benzimidazole Prodrugs

The biological effects of a benzimidazole prodrug were evaluated in gerbils against Echinococcus multilocularis metacestodes, showing significant morphological damage to the parasite, indicating the potential of benzimidazole prodrugs in treating alveolar hydatid disease (Walchshofer et al., 1990).

properties

IUPAC Name

tert-butyl N-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)16-9-6-10-18-12-8-5-4-7-11(12)17-13(18)19/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOJMAHCRNVJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.